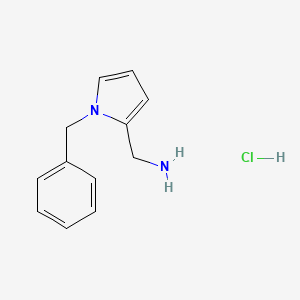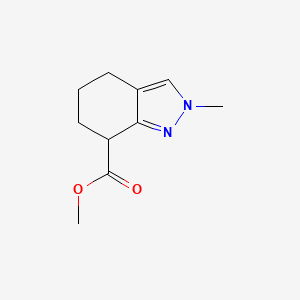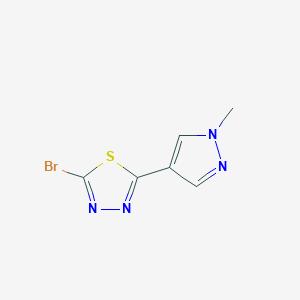
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group at the second position and a tetrafluoroethoxy group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the product. These methods are designed to minimize waste and reduce environmental impact, making them more sustainable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium phosphate), solvent (e.g., toluene or ethanol), and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-(1,1,2,2-tetrafluoroethoxy)-2-phenylpyridine.
Applications De Recherche Scientifique
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: This compound shares the tetrafluoroethane moiety but lacks the pyridine ring, making it less versatile in organic synthesis.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound has a similar tetrafluoroethoxy group but differs in the position and type of halogen substituents.
Uniqueness
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Propriétés
Formule moléculaire |
C7H4ClF4NO |
|---|---|
Poids moléculaire |
229.56 g/mol |
Nom IUPAC |
2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-5-4(2-1-3-13-5)14-7(11,12)6(9)10/h1-3,6H |
Clé InChI |
YXLKZLSJTQJOLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)

![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)

![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
